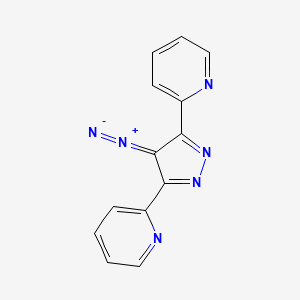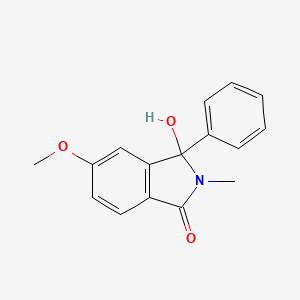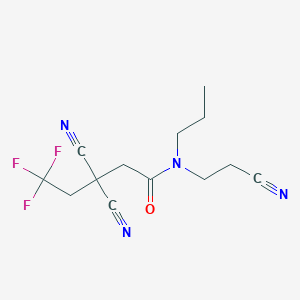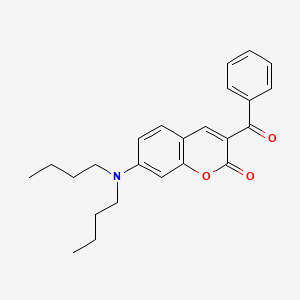
3-Benzoyl-7-(dibutylamino)-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzoyl-7-(dibutylamino)-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-7-(dibutylamino)-2H-1-benzopyran-2-one typically involves the reaction of 3-benzoyl-4-hydroxycoumarin with dibutylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or dichloromethane, and may require the use of a catalyst to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzoyl-7-(dibutylamino)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and related compounds.
Substitution: Various substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
3-Benzoyl-7-(dibutylamino)-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of optoelectronic devices such as sensors and diodes.
Mecanismo De Acción
The mechanism of action of 3-Benzoyl-7-(dibutylamino)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Benzoyl-7-dimethylamino-4-hydroxycoumarin
- 3-Benzoyl-7-hydroxycoumarin
- 3-Benzoyl-7-methoxy-4-hydroxycoumarin
Uniqueness
3-Benzoyl-7-(dibutylamino)-2H-1-benzopyran-2-one stands out due to its dibutylamino group, which imparts unique photophysical properties and enhances its potential as a fluorescent probe. Additionally, its structural features make it a versatile precursor for the synthesis of various bioactive compounds .
Propiedades
Número CAS |
922722-09-6 |
|---|---|
Fórmula molecular |
C24H27NO3 |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
3-benzoyl-7-(dibutylamino)chromen-2-one |
InChI |
InChI=1S/C24H27NO3/c1-3-5-14-25(15-6-4-2)20-13-12-19-16-21(24(27)28-22(19)17-20)23(26)18-10-8-7-9-11-18/h7-13,16-17H,3-6,14-15H2,1-2H3 |
Clave InChI |
GPNRKUMYSIYROZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14182495.png)
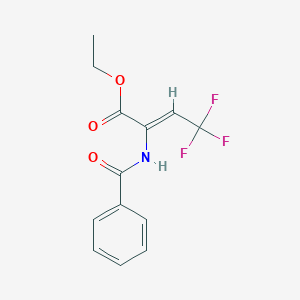
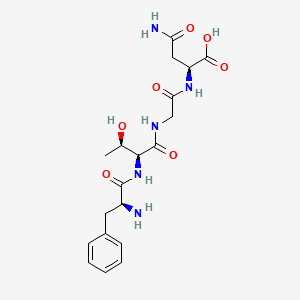
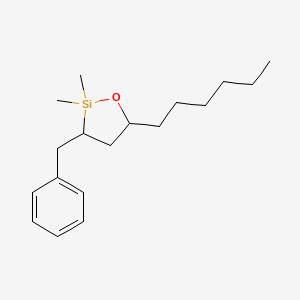
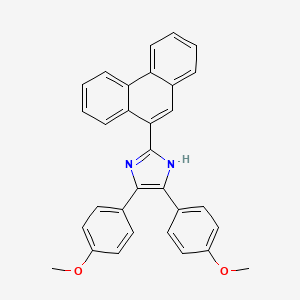
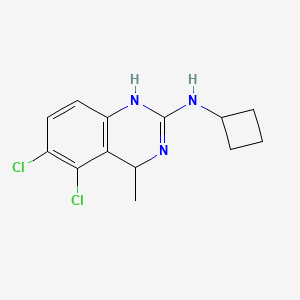
![2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol](/img/structure/B14182539.png)
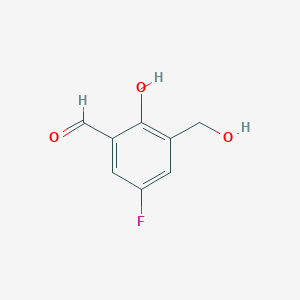
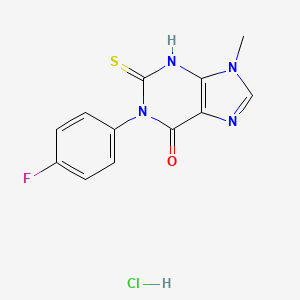
![Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]-](/img/structure/B14182559.png)
![5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one](/img/structure/B14182560.png)
